4-methyl-N-[(4-methylphenyl)methyl]aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-N-[(4-methylphenyl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-12-3-7-14(8-4-12)11-16-15-9-5-13(2)6-10-15/h3-10,16H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZWNFUVMREVTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50303457 | |
| Record name | 4-methyl-n-(4-methylbenzyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50303457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33863-77-3 | |
| Record name | 4-Methyl-N-(4-methylphenyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33863-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 158404 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033863773 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC158404 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158404 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-methyl-n-(4-methylbenzyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50303457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextual Significance Within N Alkylated Anilines Research
N-alkylated anilines are a critical class of compounds in organic chemistry, serving as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. echemi.com The introduction of an alkyl group to the nitrogen atom of aniline (B41778) can significantly alter the parent molecule's physical and chemical properties, including its basicity, nucleophilicity, and biological activity.
The study of 4-methyl-N-[(4-methylphenyl)methyl]aniline is situated within the broader effort to develop efficient and selective methods for N-alkylation. Research in this area often focuses on catalytic systems that can facilitate the formation of the C-N bond with high yield and atom economy. The synthesis of this specific compound is an exemplar of N-benzylation of a substituted aniline, in this case, p-toluidine (B81030).
Detailed Research Findings
The synthesis of N-alkylated anilines, including this compound, is commonly achieved through several established methods. One prevalent approach is the reductive amination of an aldehyde with an amine. In the context of the target compound, this would involve the reaction of p-toluidine with p-methylbenzaldehyde to form an intermediate imine, which is then reduced to the final secondary amine. Catalytic hydrogenation is a frequently employed method for this reduction step. orgsyn.org
Another significant route is the direct N-alkylation of p-toluidine with a p-methylbenzyl halide. This reaction proceeds via a nucleophilic substitution mechanism. organic-chemistry.org Furthermore, modern catalytic methods, such as the "borrowing hydrogen" strategy, have been developed for the N-alkylation of amines with alcohols. nih.gov These methods are considered green and atom-economical as the only byproduct is water. For instance, iridium and ruthenium-based catalysts have shown high efficacy in the N-benzylation of anilines with benzyl (B1604629) alcohols. organic-chemistry.orgnih.gov
The structural characterization of this compound and related compounds is crucial for confirming their identity and purity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) are indispensable for this purpose. While specific spectral data for the title compound is not widely published in extensive databases, the analysis of closely related structures provides valuable comparative data.
Table 1: Physicochemical Properties of this compound nih.gov
| Property | Value |
| Molecular Formula | C15H17N |
| Molecular Weight | 211.30 g/mol |
| CAS Number | 33863-77-3 |
| Topological Polar Surface Area | 12 Ų |
| Rotatable Bond Count | 2 |
| IUPAC Name | This compound |
Role As a Fundamental Building Block in Advanced Organic Synthesis
Direct N-Alkylation Strategies
Direct N-alkylation methods are fundamental in amine synthesis and typically involve the reaction of an amine with an alkylating agent. For the target molecule, these strategies focus on the direct formation of the N-benzyl bond.
Nucleophilic Substitution Reactions with Benzyl (B1604629) Halides
A conventional and straightforward approach for the synthesis of this compound is the nucleophilic substitution reaction between 4-methylaniline (p-toluidine) and a 4-methylbenzyl halide, such as 4-methylbenzyl chloride. In this reaction, the nitrogen atom of the aniline (B41778) acts as a nucleophile, attacking the electrophilic benzylic carbon of the halide and displacing the halide ion.
The reaction is typically facilitated by the presence of a base, which serves to neutralize the hydrohalic acid byproduct, thereby driving the reaction towards the product. Common bases employed include inorganic carbonates like sodium carbonate or potassium carbonate, or organic bases such as triethylamine. The choice of solvent is crucial, with polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) often being preferred to dissolve the reactants and facilitate the reaction. Reaction temperatures may be elevated to increase the rate of reaction.
Reductive Amination Approaches
Reductive amination provides a versatile and widely used method for the synthesis of secondary and tertiary amines. This one-pot reaction involves the initial condensation of a primary or secondary amine with an aldehyde or ketone to form an imine or enamine intermediate, which is subsequently reduced to the corresponding amine.
For the synthesis of this compound, this process entails the reaction of 4-methylaniline with 4-methylbenzaldehyde (B123495). A documented procedure involves dissolving equimolar amounts of 4-methylbenzaldehyde and 4-methylaniline in dichloromethane. Anhydrous sodium sulfate (B86663) is added as a dehydrating agent to promote the formation of the intermediate N-(4-methylbenzylidene)-4-methylaniline (a Schiff base). The reaction proceeds at ambient temperature over 24 hours, after which the product is isolated. rsc.org
Table 1: Reaction Conditions for the Reductive Amination Synthesis of this compound rsc.org
| Reactant A | Reactant B | Solvent | Dehydrating Agent | Reaction Duration (hours) | Temperature (°C) |
|---|
Transition-Metal Catalyzed Synthesis Routes
Modern synthetic organic chemistry heavily relies on transition-metal catalysis for the efficient and selective formation of chemical bonds. Several catalytic strategies can be envisioned for the synthesis of this compound.
C-N Cross-Coupling Reactions of Anilines
Palladium-catalyzed C-N cross-coupling reactions, most notably the Buchwald-Hartwig amination, represent a powerful tool for the construction of arylamines. wordpress.com This methodology allows for the coupling of an amine with an aryl halide or sulfonate. In principle, this compound could be synthesized by the palladium-catalyzed reaction of 4-methylaniline with a 4-methylbenzyl halide. The catalytic cycle typically involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the amine, deprotonation by a base (such as sodium tert-butoxide or potassium phosphate), and finally, reductive elimination to yield the desired product and regenerate the catalyst. wordpress.com The success of this reaction is highly dependent on the choice of phosphine (B1218219) ligand, which stabilizes the palladium center and facilitates the key steps of the catalytic cycle.
Coupling of Nitriles and Nitroarenes with Alcohols
The synthesis of N-alkylated anilines can also be achieved from nitroarenes through a multi-step process involving reduction and subsequent N-alkylation. For the target molecule, this would begin with the reduction of p-nitrotoluene to 4-methylaniline. This reduction can be accomplished using various methods, including catalytic hydrogenation or the use of reducing agents like sodium sulfide. google.com
The subsequent N-alkylation of the resulting 4-methylaniline with 4-methylbenzyl alcohol can be achieved via a "borrowing hydrogen" or "hydrogen autotransfer" strategy. This method, often catalyzed by ruthenium or iridium complexes, involves the temporary oxidation of the alcohol to the corresponding aldehyde (4-methylbenzaldehyde) by the metal catalyst. This aldehyde then undergoes reductive amination with the aniline in situ, with the hydrogen atoms "borrowed" from the alcohol being returned in the reduction step.
Iron-Promoted Aromatic C-H Amination
The direct functionalization of C-H bonds is a rapidly advancing field in organic synthesis, offering a more atom-economical and environmentally benign alternative to traditional cross-coupling reactions. Iron, being an abundant and non-toxic metal, is an attractive catalyst for such transformations. bu.edumdpi.com An iron-promoted C-H amination could theoretically be employed to synthesize this compound by directly coupling 4-methylaniline with p-xylene (B151628). This would involve the catalytic activation of a benzylic C-H bond of p-xylene by an iron catalyst, followed by the formation of the C-N bond with 4-methylaniline. While a specific protocol for this exact transformation is not yet established, the general progress in iron-catalyzed C-H amination suggests its potential as a future synthetic route. bu.edumdpi.com
Catalytic Systems Utilizing Nickel- and Iridium-based Complexes
The synthesis of this compound can be efficiently achieved through the reductive amination of 4-methylbenzaldehyde with p-toluidine (B81030). This reaction is effectively catalyzed by both nickel and iridium complexes, which facilitate the key steps of imine formation and subsequent reduction.
Nickel-Catalyzed Synthesis:
Nickel catalysts, particularly Raney® nickel, are well-established for their activity in reductive amination reactions. The process involves the condensation of 4-methylbenzaldehyde and p-toluidine to form an intermediate imine, which is then hydrogenated over the nickel catalyst. The reaction mechanism on the nickel surface involves the adsorption of the imine, followed by hydrogenation. rsc.org Studies on related systems have shown that the reaction proceeds in high yield, with the primary byproduct being water. rsc.org The catalyst can often be recovered and reused, although a slight decrease in activity may be observed. rsc.org
A key advantage of nickel catalysts is their cost-effectiveness compared to precious metal catalysts. Research on the reductive N-methylation of various amines using paraformaldehyde has demonstrated the broad applicability of Raney® nickel. rsc.org While specific data for the synthesis of this compound is not extensively published, the general mechanism suggests a viable and efficient pathway.
Iridium-Catalyzed Synthesis:
Iridium complexes have gained prominence in catalysis due to their high activity and selectivity, particularly in asymmetric synthesis. For the synthesis of this compound, an iridium-catalyzed direct reductive amination offers a powerful and efficient route. nih.govnih.gov These reactions typically utilize an iridium precursor and a suitable ligand, often a chiral phosphoramidite, to achieve high yields and, if desired, enantioselectivity. nih.govnih.gov
The catalytic cycle is believed to involve the formation of an iridium hydride species, which then participates in the reduction of the in-situ formed imine from 4-methylbenzaldehyde and p-toluidine. The versatility of iridium catalysts allows for a broad substrate scope, including various substituted anilines and aldehydes. nih.govnih.gov Large-scale applications have been demonstrated for related reactions, highlighting the practical utility of this methodology. nih.gov
| Catalyst System | Reactants | Key Features |
| Raney® Nickel | 4-Methylbenzaldehyde, p-Toluidine, H₂ | Cost-effective, High yield, Reusable catalyst rsc.org |
| Iridium/Phosphoramidite | 4-Methylbenzaldehyde, p-Toluidine, H₂ source | High efficiency, High selectivity, Applicable to a broad range of substrates nih.govnih.gov |
Green Chemistry and Sustainable Synthesis Innovations
In recent years, the principles of green chemistry have driven the development of more environmentally benign synthetic methods. For the synthesis of this compound, this translates to the use of safer reagents, reusable catalysts, and atom-economical reactions.
Utilization of Alkyl Carbonates over Zeolite Catalysts
A promising green alternative to traditional N-alkylation methods, which often involve toxic alkyl halides, is the use of dialkyl carbonates as alkylating agents in conjunction with zeolite catalysts. This approach offers a safer and more sustainable route to secondary amines.
The proposed synthesis of this compound would involve the reaction of p-toluidine with a suitable 4-methylbenzyl source derived from an alkyl carbonate, catalyzed by a zeolite. Zeolites are crystalline aluminosilicates with a porous structure and acidic or basic sites that can catalyze a variety of organic transformations. mdpi.comresearchgate.netgoogle.com
The reaction mechanism likely involves the activation of the alkyl carbonate by the zeolite's active sites, followed by nucleophilic attack by the amine. The choice of zeolite is crucial, as its properties, such as pore size and acidity/basicity, can significantly influence the reaction's selectivity and efficiency. researchgate.netkiche.or.kr For instance, studies on the alkylation of o-toluidine (B26562) have shown that modifying zeolites with alkali metals can selectively promote N-alkylation over C-alkylation. kiche.or.kr Y-type zeolites have been shown to be effective catalysts in related alkylation reactions of aromatic compounds. mdpi.commdpi.com
While direct literature on the synthesis of this compound using this specific method is scarce, the principles established for the N-alkylation of other anilines with alkyl carbonates over zeolites suggest its feasibility. researchgate.netkiche.or.kr This approach aligns with green chemistry principles by utilizing a non-toxic alkylating agent and a reusable solid acid catalyst, minimizing waste generation.
| Green Chemistry Approach | Reagents | Catalyst | Advantages |
| Alkylation with Alkyl Carbonates | p-Toluidine, Dialkyl carbonate derivative of 4-methylbenzyl alcohol | Zeolite (e.g., modified Y-type) | Use of non-toxic reagents, Reusable catalyst, Reduced waste researchgate.netgoogle.comkiche.or.kr |
Chemical Reactivity and Reaction Mechanisms of 4 Methyl N 4 Methylphenyl Methyl Aniline
Oxidative Transformations of the N-Alkyl Aniline (B41778) Moiety
The N-alkyl aniline moiety within 4-methyl-N-[(4-methylphenyl)methyl]aniline is susceptible to various oxidative transformations. The specific outcome of an oxidation reaction is highly dependent on the reagent and conditions employed. Key sites for oxidation include the nitrogen atom, the benzylic carbon, and the methyl groups on the aromatic rings.
Research into the metabolism of analogous compounds provides significant insight. For instance, the in-vitro metabolism of N-benzyl-4-methylaniline was investigated using hepatic microsomes from male hamsters and rabbits. nih.gov This study confirmed the formation of N-benzyl-4-hydroxymethylaniline , indicating that enzymatic oxidation occurs at the methyl group of the toluidine ring. nih.gov This biotransformation highlights the susceptibility of the aryl methyl group to hydroxylation, a common metabolic pathway. nih.gov
Table 1: Microsomal Oxidation of N-Benzyl-4-methylaniline
| Organism | Enzyme Source | Observed Metabolite | Analytical Confirmation | Reference |
|---|---|---|---|---|
| Male Hamster | Hepatic Microsomes | N-benzyl-4-hydroxymethylaniline | TLC, HPLC, Rapid Scan UV | nih.gov |
| Rabbit | Hepatic Microsomes | N-benzyl-4-hydroxymethylaniline | TLC, HPLC, Rapid Scan UV | nih.gov |
Furthermore, studies on the oxidation of p-toluidine (B81030), a primary amine precursor to the target molecule, show that oxidation can lead to coupling products. Using hydrogen peroxide and a zeolite-supported catalyst, p-toluidine is oxidized to form 4,4′-dimethylazobenzene and 4,4′-dimethylazoxybenzene . mdpi.com This suggests that under certain catalytic conditions, the nitrogen atom of this compound could undergo oxidation leading to dimeric or polymeric structures. The mechanism likely involves initial oxidation to a nitroso-like intermediate, which then couples with another amine molecule. mdpi.com
Reductive Processes
The most significant reductive process for this compound involves the cleavage of its carbon-nitrogen bonds. The N-benzyl C-N bond is particularly susceptible to hydrogenolysis, a common strategy for N-deprotection in organic synthesis.
This transformation can be achieved using various catalytic systems. A mixed catalyst of palladium and niobic acid-on-carbon has been shown to be effective for the facile hydrogenative deprotection of N-benzyl groups. acs.org This method offers a pathway to cleave the N-benzyl bond, yielding p-toluidine and p-methyltoluene (toluene) . Another approach involves metal-free reductive cleavage using a neutral organic electron donor activated by light. nih.gov In studies on related N-benzyl methanesulfonamides, electron transfer to the benzyl (B1604629) group's lowest unoccupied molecular orbital (LUMO) initiates the cleavage, demonstrating high selectivity for the N-benzyl bond over other groups like N-allyl. nih.gov
Table 2: Conditions for Reductive Cleavage of N-Benzyl Groups
| Method | Catalyst/Reagent | Key Features | Reference |
|---|---|---|---|
| Catalytic Hydrogenolysis | Palladium and Niobic Acid-on-Carbon | Facile cleavage of the N-benzyl bond. | acs.org |
| Photoreductive Cleavage | Neutral Organic Electron Donor (Photoactivated) | Metal-free conditions; selective for the N-benzyl group. | nih.gov |
Electrophilic Aromatic Substitution Dynamics on the Toluene and Benzyl Moieties
The subject molecule contains two aromatic rings that are activated towards electrophilic aromatic substitution (EAS): the p-toluidine ring and the p-methylbenzyl ring. The directing effects of the substituents on each ring determine the regioselectivity of these reactions.
On the p-toluidine moiety, both the secondary amino group (-NH-CH₂-Ar) and the methyl group are activating, ortho, para-directing substituents. japsr.in The benzylamino group is a particularly strong activator due to the lone pair of electrons on the nitrogen atom, which can be donated to stabilize the intermediate carbocation (arenium ion). uci.edu Therefore, electrophilic attack is strongly favored at the positions ortho to the amino group (positions 2 and 6). The para position is blocked by the methyl group.
On the benzyl moiety, the methyl group is an ortho, para-director. uci.edu However, this ring is generally less activated than the p-toluidine ring because the activating effect of the secondary amino group is stronger than that of a methyl group. Consequently, in a competitive situation, electrophilic substitution is expected to occur preferentially on the p-toluidine ring.
The general mechanism for EAS proceeds in two steps:
Attack by the electrophile: The π electrons of the aromatic ring attack the electrophile (E⁺) to form a resonance-stabilized carbocation known as a sigma complex or arenium ion. msu.edu
Deprotonation: A base removes a proton from the sp³-hybridized carbon of the sigma complex, restoring aromaticity and forming the substituted product. msu.edu
N-Acylation Reactions and Related Pathways
As a secondary amine, this compound readily undergoes N-acylation with acylating agents such as acid chlorides and acid anhydrides to form a stable N,N-disubstituted amide. orgoreview.combyjus.com This reaction is a nucleophilic acyl substitution where the nitrogen atom of the amine acts as the nucleophile. orgoreview.com
The mechanism involves the following steps:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acid chloride). jove.com This forms a tetrahedral intermediate. orgoreview.com
Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (e.g., a chloride ion). orgoreview.comjove.com
Deprotonation: A base, often a second equivalent of the amine or an added base like pyridine, removes the proton from the nitrogen atom to yield the final, neutral amide product. byjus.comjove.com
For example, the reaction with acetyl chloride would yield N-(4-methylbenzyl)-N-(4-methylphenyl)acetamide . Once formed, the resulting amide is significantly less nucleophilic and less basic than the parent amine because the nitrogen lone pair is delocalized by resonance with the adjacent carbonyl group. orgoreview.com This prevents further acylation.
Nitration Reactions and Regioselectivity Studies in N-Alkylanilines
Nitration is a classic electrophilic aromatic substitution reaction that introduces a nitro (-NO₂) group onto an aromatic ring. The regioselectivity of nitration on N-alkylanilines like this compound is complex. While the N-alkylamino group is a strong ortho, para-director, standard nitrating conditions (e.g., HNO₃/H₂SO₄) are strongly acidic and can protonate the nitrogen atom. The resulting ammonium (B1175870) group (-NH₂⁺R-) is a strongly deactivating, meta-directing group.
To avoid this complication and achieve selective nitration, milder, non-acidic methods have been developed. A practical method involves using tert-butyl nitrite (B80452) (TBN) under metal-free conditions. acs.org This reaction proceeds through an initial N-nitrosation to form an N-nitroso intermediate, which then undergoes ring nitration. acs.orgrsc.org Studies on various N-alkyl anilines show that this method provides excellent regioselectivity, yielding primarily the ortho-nitro product. acs.orgresearchgate.net A radical mechanism has been proposed for both the N-nitrosation and the subsequent ring nitration steps. acs.org
Table 3: Regioselective Nitration of N-Alkyl Anilines
| Reagent | Substrate Type | Key Intermediate | Major Product | Proposed Mechanism | Reference |
|---|---|---|---|---|---|
| tert-Butyl Nitrite (TBN) | N-Alkyl Anilines | N-Nitroso N-alkyl aniline | ortho-Nitro aniline derivative | Radical Mechanism | acs.org |
| AgNO₃ / K₂S₂O₈ | N-Acetyl Anilides | Not specified | ortho-Nitro product (from p-substituted anilide) | Oxidative Nitration | researchgate.net |
Therefore, the nitration of this compound using TBN would be expected to yield 4-methyl-N-[(4-methylphenyl)methyl]-2-nitroaniline as the major product.
Mechanistic Elucidation of C-N Bond Formation in Secondary Amines
The synthesis of this compound, a secondary amine, can be achieved through several established mechanistic pathways. The two most prominent methods are reductive amination and nucleophilic substitution (N-alkylation).
Reductive Amination: This is a highly efficient one-pot procedure for forming C-N bonds. libretexts.org The mechanism for the formation of the target compound involves:
Imine Formation: The primary amine, p-toluidine , reacts with the aldehyde, 4-methylbenzaldehyde (B123495) , via nucleophilic addition to the carbonyl carbon. This is followed by dehydration to form a Schiff base intermediate, N-(4-methylbenzylidene)-4-methylaniline . libretexts.org
Reduction: The C=N double bond of the imine is then reduced in situ to a single bond. libretexts.org This reduction can be accomplished using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄), or through catalytic hydrogenation with H₂ gas over a metal catalyst like Raney nickel or palladium. libretexts.orgorgsyn.org
N-Alkylation: This method involves the direct formation of the C-N bond via a nucleophilic substitution reaction.
The nucleophilic nitrogen of p-toluidine attacks the electrophilic benzylic carbon of an alkylating agent, such as 4-methylbenzyl chloride or 4-methylbenzyl bromide .
This proceeds via an Sₙ2 mechanism, where the amine displaces the halide leaving group. The reaction is typically carried out in the presence of a base (e.g., potassium carbonate) to neutralize the hydrohalic acid byproduct and in a polar aprotic solvent like DMF.
Both pathways are robust and widely used for the synthesis of secondary amines, with the choice of method often depending on the availability of starting materials and desired reaction scale.
Advanced Spectroscopic and Structural Characterization in Research
Vibrational Spectroscopy (FT-IR) for Functional Group Identification
Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 4-methyl-N-[(4-methylphenyl)methyl]aniline, the FT-IR spectrum reveals characteristic absorption bands that confirm its structural features.
The key vibrational frequencies for this compound are associated with the N-H group, the aromatic rings, the methylene (B1212753) bridge, and the methyl substituents. The N-H stretching vibration of the secondary amine is typically observed as a single, relatively weak band in the region of 3400-3300 cm⁻¹. The aromatic C-H stretching vibrations appear at wavenumbers above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methylene and methyl groups are found just below 3000 cm⁻¹.
The C-N stretching vibration of the aromatic amine is typically found in the 1335-1250 cm⁻¹ range. The spectrum also displays characteristic bands for the aromatic C=C stretching vibrations within the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations of the para-substituted aromatic rings give rise to strong absorptions in the 850-800 cm⁻¹ range, which are indicative of the substitution pattern. researchgate.net
Interactive Data Table: Characteristic FT-IR Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Secondary Amine | N-H Stretch | 3400-3300 |
| Aromatic Ring | C-H Stretch | > 3000 |
| Methylene & Methyl | Aliphatic C-H Stretch | < 3000 |
| Aromatic Amine | C-N Stretch | 1335-1250 |
| Aromatic Ring | C=C Stretch | 1600-1450 |
| p-Substituted Ring | C-H Out-of-Plane Bend | 850-800 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) displays distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the two para-substituted rings typically appear as doublets in the range of δ 6.4-7.2 ppm. The methylene protons (CH₂) of the benzyl (B1604629) group give rise to a singlet around δ 4.1 ppm. A broad singlet corresponding to the N-H proton is also observed. The methyl (CH₃) protons of the two tolyl groups produce sharp singlets around δ 2.2 ppm. rsc.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, the spectrum shows distinct signals for each unique carbon atom. The aromatic carbons resonate in the region of δ 112-146 ppm. The carbon of the methylene bridge appears around δ 48 ppm, while the methyl carbons are observed at approximately δ 20-21 ppm. rsc.org
Interactive Data Table: ¹H and ¹³C NMR Data for this compound in CDCl₃ rsc.org
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Aromatic CH | 7.12-7.10 (d, J = 7.8 Hz, 2H) | 145.7 |
| Aromatic CH | 7.01-7.00 (d, J = 7.6 Hz, 2H) | 136.4 |
| Aromatic CH | 6.86-6.84 (d, J = 8.5 Hz, 2H) | 136.3 |
| Aromatic CH | 6.41-6.39 (d, J = 8.3 Hz, 2H) | 129.4 |
| Aromatic C | 129.0 | |
| Aromatic C | 127.2 | |
| Aromatic C | 126.3 | |
| Aromatic C | 112.7 | |
| CH₂ | 4.09 (s, 2H) | 48.0 |
| NH | 3.52 (s, 1H) | |
| CH₃ | 2.21 (s, 3H) | 20.8 |
| CH₃ | 2.21 (s, 3H) | 20.1 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. For this compound, MS is used to determine the molecular weight and to gain structural information from the fragmentation pattern.
The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ at m/z 211, corresponding to its molecular weight. rsc.org The fragmentation of this compound is anticipated to proceed through several key pathways. A prominent fragmentation would be the cleavage of the benzylic C-N bond, which is a common fragmentation pathway for N-benzyl anilines. This would lead to the formation of a stable benzyl cation or a tropylium (B1234903) ion at m/z 91 (C₇H₇⁺) and a corresponding radical cation of p-toluidine (B81030) at m/z 106. Another likely fragmentation is the loss of a hydrogen atom to give an [M-1]⁺ ion at m/z 210. Further fragmentation of the tolyl groups could also occur.
Interactive Data Table: Predicted Mass Spectrometry Fragmentation
| m/z | Ion | Description |
| 211 | [C₁₅H₁₇N]⁺ | Molecular Ion (M⁺) |
| 210 | [C₁₅H₁₆N]⁺ | Loss of a hydrogen atom ([M-H]⁺) |
| 106 | [C₇H₈N]⁺ | p-Toluidine radical cation |
| 91 | [C₇H₇]⁺ | Tropylium ion |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique would provide precise bond lengths, bond angles, and conformational details of this compound in the solid state.
As of the current literature survey, there are no publicly available X-ray crystallographic data for this compound. The synthesis of a high-quality single crystal suitable for X-ray diffraction analysis would be a prerequisite for such a study.
Computational Chemistry and Theoretical Modelling of 4 Methyl N 4 Methylphenyl Methyl Aniline
Quantum Chemical Calculations (Density Functional Theory, Hartree-Fock Methods)
Quantum chemical calculations are fundamental to modern chemical research, offering a window into the electronic structure and energy of molecules. The two most prominent methods, Hartree-Fock (HF) and Density Functional Theory (DFT), provide the foundation for these investigations.
Hartree-Fock (HF) Methods: This ab initio approach solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant. It treats electron-electron repulsion in an averaged way, neglecting explicit electron correlation. While computationally less intensive than more advanced methods, HF provides a good first approximation for molecular geometries and wavefunctions.
Density Functional Theory (DFT): DFT has become the workhorse of computational chemistry due to its favorable balance of accuracy and computational cost. Instead of the complex many-electron wavefunction, DFT focuses on the electron density to calculate the system's energy. The accuracy of DFT calculations hinges on the choice of the exchange-correlation functional, which approximates the quantum mechanical effects of electron exchange and correlation. Hybrid functionals, such as B3LYP, which combine a portion of the exact exchange from HF with various correlation functionals, are particularly popular and have shown high efficacy for a wide range of chemical systems. mdpi.comnih.gov For a molecule like 4-methyl-N-[(4-methylphenyl)methyl]aniline, DFT methods are exceptionally well-suited to predict its properties.
The first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. This process involves finding the coordinates on the potential energy surface where the net forces on all atoms are zero, corresponding to a stationary point. For a flexible molecule like this compound, which has several rotatable single bonds (C-N and C-C), multiple energy minima, or conformers, may exist.
Below is an illustrative table of selected geometric parameters that would be obtained from a DFT (B3LYP/6-31G*) calculation for the optimized ground-state geometry of this compound.
Illustrative Data Table 1: Predicted Geometric Parameters for this compound (Note: These values are representative examples for this class of compound and are intended for illustrative purposes.)
| Parameter | Bond/Angle | Predicted Value (DFT/B3LYP/6-31G*) |
| Bond Lengths | ||
| C(aryl)-N | 1.41 Å | |
| C(benzyl)-N | 1.46 Å | |
| N-H | 1.01 Å | |
| C(aryl)-C(methyl) | 1.51 Å | |
| Bond Angles | ||
| C(aryl)-N-C(benzyl) | 118.5° | |
| C(aryl)-N-H | 115.0° | |
| N-C(benzyl)-C(aryl) | 112.0° | |
| Dihedral Angles | ||
| C-C-N-C | 75.0° | |
| C-N-C-C | 160.0° |
Once the optimized geometry is obtained, computational methods can predict various spectroscopic properties. These theoretical spectra are indispensable for interpreting and assigning experimental data.
Vibrational Spectroscopy (IR and Raman): By calculating the second derivatives of the energy with respect to atomic positions, one can determine the harmonic vibrational frequencies. These frequencies correspond to the peaks observed in Infrared (IR) and Raman spectra. The computed spectrum for this compound would show characteristic peaks for N-H stretching, aromatic C-H stretching, C-N stretching, and the out-of-plane bending modes of the substituted benzene (B151609) rings. Comparing the calculated spectrum with an experimental one allows for a detailed assignment of each vibrational mode. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict NMR chemical shifts (¹H and ¹³C) by computing the magnetic shielding tensors for each nucleus. These predictions are highly valuable for assigning peaks in complex experimental NMR spectra, especially for molecules with many similar chemical environments.
The following table provides a hypothetical set of predicted vibrational frequencies for key functional groups in this compound.
Illustrative Data Table 2: Predicted Vibrational Frequencies for this compound (Note: These values are representative examples and are intended for illustrative purposes. Calculated frequencies are often scaled to better match experimental data.)
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) (DFT/B3LYP/6-31G*) |
| N-H Stretch | Amine N-H | 3450 |
| C-H Stretch (Aromatic) | Aryl C-H | 3050 - 3100 |
| C-H Stretch (Aliphatic) | Methyl & Methylene (B1212753) C-H | 2920 - 2980 |
| C=C Stretch (Aromatic) | Aryl Ring | 1610, 1515 |
| C-N Stretch | Aryl-N, Benzyl-N | 1250 - 1350 |
Analysis of the electronic structure provides deep insights into the chemical reactivity and kinetic stability of a molecule.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a large gap implies high stability and low reactivity. researchgate.netresearchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) nitrogen and the attached p-tolyl ring, while the LUMO would be distributed over the benzyl-aromatic system.
Natural Bond Orbital (NBO) Analysis: NBO analysis examines the delocalization of electron density between filled and vacant orbitals, providing a quantitative measure of interactions like hyperconjugation and resonance. mdpi.com This analysis can quantify the charge transfer between orbitals and reveal the nature of the bonding within the molecule.
Charge Distribution: Understanding how charge is distributed across a molecule helps in predicting sites for electrophilic and nucleophilic attack. This can be visualized using Molecular Electrostatic Potential (MEP) maps, where regions of negative potential (red/yellow) indicate electron-rich areas prone to electrophilic attack, and positive potential regions (blue) indicate electron-poor areas susceptible to nucleophilic attack. For this compound, the most negative potential would be centered around the nitrogen atom.
Illustrative Data Table 3: Predicted Electronic Properties of this compound (Note: These values are representative examples calculated in the gas phase and are intended for illustrative purposes.)
| Property | Predicted Value (DFT/B3LYP/6-31G*) |
| HOMO Energy | -5.25 eV |
| LUMO Energy | -0.15 eV |
| HOMO-LUMO Gap | 5.10 eV |
| Ionization Potential | 5.25 eV |
| Electron Affinity | 0.15 eV |
| Dipole Moment | 1.80 Debye |
Reaction Mechanism Elucidation Through Computational Pathways
Theoretical chemistry is a powerful tool for mapping out the entire energy landscape of a chemical reaction. By locating the transition state (the energy maximum along the reaction coordinate) that connects reactants to products, chemists can calculate the activation energy barrier. A lower activation energy implies a faster reaction rate. For this compound, computational studies could elucidate the mechanisms of various potential reactions, such as:
Electrophilic Aromatic Substitution: Predicting whether an incoming electrophile would preferentially attack the tolyl ring or the benzyl (B1604629) ring, and at which position (ortho, meta, or para to the existing substituents).
Oxidation: Investigating the mechanism of oxidation at the nitrogen atom or the benzylic carbon.
N-Dealkylation: Modeling the pathways involved in the cleavage of the N-benzyl or N-tolyl bond, a common reaction for complex amines. academicjournals.org
These studies provide a step-by-step view of bond breaking and formation, which is often impossible to observe directly through experimental means.
Prediction of Reactivity and Structure-Property Relationships
Reactivity Descriptors: Parameters derived from DFT calculations, such as the HOMO-LUMO gap, ionization potential, electron affinity, and the distribution of atomic charges, serve as powerful reactivity descriptors. For instance, the regions with the highest HOMO density and most negative electrostatic potential are the most likely sites for electrophilic attack.
Structure-Property Relationships (QSPR): By systematically modifying the structure of the molecule (e.g., changing the substituents on the phenyl rings) and calculating the properties for each new structure, one can develop Quantitative Structure-Property Relationship (QSPR) models. These models use statistical methods to correlate structural features with specific properties, enabling the prediction of characteristics for yet-to-be-synthesized compounds. This approach is fundamental in materials science and drug design for optimizing molecular properties.
Catalytic Applications and Roles of 4 Methyl N 4 Methylphenyl Methyl Aniline and Its Derivatives
Applications as Solid Acid Catalysts
Solid acid catalysts are crucial in numerous industrial chemical processes, offering advantages such as ease of separation, reusability, and reduced corrosion compared to liquid acids. acs.org While there is a lack of specific research on the direct use of 4-methyl-N-[(4-methylphenyl)methyl]aniline as a solid acid catalyst, the broader class of amine-containing polymers offers a conceptual basis for such applications.
Amine-functionalized polymers can be transformed into solid acid catalysts through post-synthetic modification. For instance, the nitrogen atoms within a polymeric structure can be quaternized and then functionalized with acidic groups. More commonly, polymers containing aromatic rings can be sulfonated to introduce strong Brønsted acid sites (-SO3H). A polymer incorporating this compound units could, in principle, be sulfonated on its aryl rings to create a solid acid catalyst. The porous nature of such a polymer could enhance accessibility to the active sites.
The synthesis of materials like sulfated zirconia and tungstated zirconia represents another class of solid acid catalysts where surface acidity is key for catalytic performance. acs.org While not directly related to the target compound, this highlights the principle of creating solid materials with tunable acidity for reactions like isomerization. nih.gov The synthesis of polyimides, for example, can be catalyzed by acidic media, and it has been shown that the polyamic acid precursors can themselves exhibit catalytic activity, demonstrating the potential for polymeric materials to act as catalysts. researchgate.net
Facilitation of N-Alkylation and N-Methylation Reactions in Organic Synthesis
N-alkylation and N-methylation of amines are fundamental transformations in organic synthesis, yielding valuable intermediates for pharmaceuticals, agrochemicals, and dyes. shokubai.org The synthesis of this compound itself is an example of such a reaction, likely proceeding through the N-alkylation of 4-methylaniline (p-toluidine) with a 4-methylbenzyl halide or through the reductive amination of p-toluidine (B81030) with 4-methylbenzaldehyde (B123495).
The primary challenge in N-alkylation is often controlling the degree of substitution to avoid over-alkylation, which leads to mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. nih.govchemrxiv.org Various catalytic systems have been developed to enhance the selectivity for mono-N-alkylation.
Catalytic Systems for N-Alkylation and N-Methylation:
| Catalyst System | Reactants | Key Findings |
| Tris(pentafluorophenyl)borane B(C6F5)3 | Diarylamines and aryl esters | A metal-free catalytic system for the N-alkylation of a wide range of amines, including diarylamines. rsc.org |
| Gold–palladium alloy nanoparticles (Au–Pd/TiO2) | Cyclohexylamines | Heterogeneous catalyst for the synthesis of diarylamines through acceptorless dehydrogenative aromatization. nih.gov |
| Copper-based catalysts | Aniline (B41778) and methanol (B129727) | Selective N-methylation of aniline to N-methylaniline, avoiding the formation of N,N-dimethylaniline. google.com |
| Nickel heterogeneous catalysts | Aniline and methanol | Selective mono-N-methylation of amines using methanol as the methylating agent. rsc.org |
| Palladium catalysts | Nitroarenes and cyclohexanones | One-pot synthesis of diarylamines via a "borrowed hydrogen" strategy. acs.org |
| Copper(I) acetate | Aryl azides and arylboronic esters | Umpolung Chan–Lam coupling for the synthesis of unsymmetrical diarylamines at mild temperatures. acs.orgnih.gov |
The kinetics of N-alkylation of diarylamines, such as diphenylamine (B1679370) and di-p-tolylamine, with methyl iodide have been studied, revealing a bimolecular substitution mechanism. rsc.org The solvent plays a crucial role, with dimethylformamide being effective for these reactions. rsc.org Furthermore, chemoenzymatic approaches in aqueous micellar media are being explored for environmentally benign N-alkylation. researchgate.net
Role as Ligands or Precursors in Homogeneous and Heterogeneous Catalytic Systems
The nitrogen atom in this compound, with its lone pair of electrons, can act as a Lewis base, allowing it to coordinate to metal centers and function as a ligand in catalytic complexes. Diarylamines and related structures are precursors to a variety of important ligands.
One prominent example is the use of diarylamines in the synthesis of bis(diarylphosphino)amine (DPPA) type ligands. nih.gov These ligands, which feature a P-N-P backbone, have found widespread use in homogeneous catalysis. N-functionalization of these ligands allows for fine-tuning of their electronic and steric properties, which in turn influences the behavior of the resulting metal complexes in catalytic processes such as ethylene (B1197577) oligomerization. nih.gov
Diarylamines are also employed as precursors for ligands used in polymerization catalysis. For instance, 2,6-diarylanilines are used to synthesize ligands for Brookhart-type α-diimine-nickel or palladium complexes, which are active catalysts for alkene polymerization. nih.gov The synthesis of unsymmetrically substituted 2,6-diarylanilines can be achieved through palladium-catalyzed C-H bond functionalization, highlighting the modularity of these ligand systems. nih.gov
The direct use of a simple diarylamine as a ligand is less common than its more complex derivatives. However, the fundamental coordination chemistry of the amine nitrogen allows for the formation of metal complexes that could exhibit catalytic activity. The steric bulk provided by the two aryl groups in this compound could influence the coordination geometry and reactivity of such a complex.
Integration into Polymeric Catalytic Materials and Nanocomposites
Incorporating catalytic moieties into polymeric structures or onto nanocomposites is a burgeoning field of research, aiming to bridge the gap between homogeneous and heterogeneous catalysis. This approach seeks to combine the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous systems.
Diarylamine functionalities, such as that in this compound, can be integrated into polymeric materials to create novel catalysts. For example, porous organic polymers (POPs) based on diaryl dihydrophenazine have been shown to enhance synergistic catalysis in visible-light-driven organic transformations. nih.gov These materials can act as photosensitizers and, upon coordination with metal ions like nickel, can significantly boost catalytic activity in cross-coupling reactions. nih.gov
Amine-functionalized polymers are also being developed for a variety of catalytic applications. Polymers created by the ring-opening metathesis polymerization (ROMP) of amine-functionalized cycloalkenes are under investigation. google.com Furthermore, amine-functionalized polyacrylonitrile (B21495) fibers have been successfully used as reusable catalysts for Knoevenagel condensations in water, demonstrating the potential of such materials in green chemistry. rsc.org
The development of porous organic polymers that can immobilize active metal species is another promising area. For instance, a POP-supported palladium catalyst has been synthesized for the N-formylation of amines using CO2, showcasing high efficiency and stability. mdpi.com The porous structure and the presence of coordinating atoms within the polymer framework are key to the catalyst's performance. mdpi.com
Synthesis and Study of Functionalized Derivatives and Analogues of 4 Methyl N 4 Methylphenyl Methyl Aniline
Systematic Modification of Aromatic Ring Substituents (e.g., Halogen, Methoxy (B1213986), Nitro Groups)
The introduction of various substituents onto the aromatic rings of 4-methyl-N-[(4-methylphenyl)methyl]aniline can be achieved through established synthetic methodologies, primarily involving electrophilic aromatic substitution on the p-toluidine (B81030) or p-methylbenzyl precursors, or by employing substituted starting materials in the synthesis of the parent compound.
The synthesis of halogenated derivatives, for instance, can be approached by direct halogenation of N-benzyl-p-toluidine analogues. researchgate.net The reaction conditions would need to be carefully controlled to manage selectivity, as both aromatic rings are activated towards electrophilic attack. Alternatively, halogen-substituted anilines or benzyl (B1604629) halides can be used as starting materials in N-alkylation reactions. researchgate.netnih.gov For example, the reaction of a halogenated p-toluidine with 4-methylbenzyl bromide would yield the corresponding halogenated product.
The introduction of methoxy groups can be accomplished by utilizing methoxy-substituted precursors. For instance, the condensation of p-anisidine (B42471) with 4-methylbenzaldehyde (B123495), followed by reduction of the resulting Schiff base, would yield a methoxy-substituted analogue. mdpi.com Similarly, N-alkylation of 4-methoxyaniline with 4-methylbenzyl alcohol can be catalyzed by transition metal complexes, such as those of iridium or ruthenium, to afford N-(4-methylbenzyl)-4-methoxyaniline. nih.gov
The synthesis of nitro derivatives can be achieved by the nitration of N-acylated p-toluidine, followed by N-benzylation and subsequent deprotection. google.com This multi-step approach is often necessary to control the regioselectivity of the nitration and to prevent oxidation of the aniline (B41778) nitrogen. The resulting nitro-substituted compounds can serve as versatile intermediates for further functionalization, such as reduction to the corresponding amino derivatives.
The following table summarizes potential synthetic strategies for introducing these functional groups.
| Substituent | Synthetic Approach | Key Precursors | Reference for Analogy |
| Halogen (Br, Cl) | N-Alkylation | Halogenated p-toluidine, 4-methylbenzyl halide | researchgate.netnih.gov |
| Methoxy | Reductive Amination | p-Anisidine, 4-methylbenzaldehyde | mdpi.com |
| Methoxy | Catalytic N-Alkylation | 4-Methoxyaniline, 4-methylbenzyl alcohol | nih.gov |
| Nitro | Nitration of Acylated Aniline | N-acetyl-p-toluidine | google.com |
Table 1: Potential Synthetic Strategies for Aromatic Ring Functionalization
Diversification of the N-Alkyl Moiety
The N-alkyl group in this compound can be readily diversified, moving beyond the p-methylbenzyl group to include a range of other alkyl and aralkyl substituents. This is typically achieved through the N-alkylation of 4-methylaniline with various alkylating agents. psu.edu
Common methods for N-alkylation include the use of alkyl halides, such as alkyl bromides or iodides, in the presence of a base to neutralize the hydrogen halide byproduct. psu.edu The choice of solvent can influence the selectivity of mono- versus di-alkylation, with ionic liquids showing promise in promoting selective mono-alkylation. psu.edu
A greener and increasingly popular alternative is the use of alcohols as alkylating agents, catalyzed by transition metal complexes. acs.org Ruthenium and iridium catalysts, in particular, have proven effective for the N-alkylation of anilines with a variety of primary alcohols, including different benzyl alcohols. nih.govacs.org This method often proceeds with high atom economy, generating water as the only byproduct.
Reductive amination of 4-methylaniline with different aldehydes provides another versatile route to a wide array of N-alkylated derivatives. orgsyn.org This two-step, one-pot procedure typically involves the initial formation of a Schiff base between the aniline and the aldehyde, followed by in situ reduction with a reducing agent such as sodium borohydride (B1222165). dergipark.org.tr
The table below illustrates potential diversification of the N-alkyl moiety using these methods.
| N-Alkyl Group | Synthetic Method | Reactants | Reference for Analogy |
| Ethyl | N-Alkylation with Alkyl Halide | 4-Methylaniline, Ethyl bromide | psu.edu |
| n-Butyl | N-Alkylation with Alcohol | 4-Methylaniline, n-Butanol | acs.org |
| Benzyl | Reductive Amination | 4-Methylaniline, Benzaldehyde | orgsyn.org |
| Substituted Benzyl | Catalytic N-Alkylation | 4-Methylaniline, Substituted benzyl alcohol | nih.gov |
Table 2: Methods for the Diversification of the N-Alkyl Moiety
Formation of Novel Heterocyclic Derivatives
The scaffold of this compound and its derivatives can serve as a precursor for the synthesis of various nitrogen-containing heterocyclic compounds. Cyclization reactions can be designed to construct new ring systems, expanding the chemical space accessible from this starting material.
One potential pathway involves intramolecular cyclization reactions. For instance, appropriately substituted derivatives could undergo palladium-catalyzed intramolecular C-N or C-C bond formation to yield tricyclic structures such as carbazoles or acridines, by analogy to the cyclization of similar N-aryl vinyl anilines. nih.gov The regioselectivity of such cyclizations can often be controlled by the choice of phosphine (B1218219) ligand. nih.gov
Another approach is the construction of heterocyclic rings through multi-component reactions. For example, p-toluidine, an accessible precursor, can participate in reactions with aldehydes and activated pyruvates to form substituted γ-lactams. nih.gov By extension, this compound, with its secondary amine functionality, could potentially be employed in similar transformations leading to more complex heterocyclic systems.
Furthermore, cyclization of N-benzyl-3-anilinopropanamide analogues has been shown to yield 4-hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinolines. researchgate.net This suggests that derivatives of this compound bearing a suitable side chain on one of the aromatic rings could be cyclized to form novel quinoline-based heterocycles.
The table below outlines some potential heterocyclic systems that could be synthesized from derivatives of the target compound.
| Heterocyclic System | Synthetic Strategy | Key Precursor Type | Reference for Analogy |
| Carbazole | Palladium-catalyzed intramolecular cyclization | Vinyl-substituted N-benzyl aniline derivative | nih.gov |
| γ-Lactam | Multi-component reaction | p-Toluidine, aldehyde, ethyl pyruvate (B1213749) derivative | nih.gov |
| Tetrahydroquinoline | Intramolecular cyclization | N-benzyl-3-anilinopropanamide analogue | researchgate.net |
Table 3: Potential Heterocyclic Derivatives
Structure-Activity Relationship (SAR) Investigations on Chemical Reactivity and Synthetic Utility
The systematic modifications described in the preceding sections allow for a detailed investigation of the structure-activity relationships (SAR) concerning the chemical reactivity and synthetic utility of this compound derivatives.
The electronic nature of the substituents on the aromatic rings is expected to have a significant impact on the reactivity of the aniline nitrogen. Electron-donating groups, such as methoxy, will increase the nucleophilicity of the nitrogen atom, potentially accelerating N-alkylation and other reactions involving this center. nih.gov Conversely, electron-withdrawing groups like nitro will decrease the nucleophilicity, making such reactions more challenging. nih.gov
Steric factors also play a crucial role. The introduction of bulky substituents ortho to the nitrogen atom can hinder its reactivity due to steric shielding. Similarly, the size and branching of the N-alkyl group can influence the accessibility of the nitrogen lone pair and affect the rates of subsequent reactions. researchgate.net For instance, in the context of forming heterocyclic derivatives, steric hindrance can influence the feasibility and outcome of intramolecular cyclization reactions.
The nature of the substituents can also direct the regioselectivity of further synthetic transformations. For example, in electrophilic aromatic substitution reactions, the position of newly introduced groups will be governed by the directing effects of the existing substituents on both aromatic rings.
The synthetic utility of these derivatives is directly linked to their reactivity. For instance, nitro-substituted derivatives can be readily reduced to the corresponding anilines, which can then be used in a variety of coupling reactions to build more complex molecules. Halogenated derivatives are valuable precursors for transition metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of a wide range of new functional groups.
The table below summarizes the expected influence of different structural modifications on the chemical properties and synthetic potential of the derivatives.
| Modification | Expected Effect on Reactivity | Potential Synthetic Utility | Reference for Analogy |
| Electron-donating group (e.g., -OCH₃) on aromatic ring | Increased nucleophilicity of aniline nitrogen | Enhanced reactivity in N-alkylation and acylation reactions | nih.gov |
| Electron-withdrawing group (e.g., -NO₂) on aromatic ring | Decreased nucleophilicity of aniline nitrogen | Precursor for amino derivatives via reduction | nih.gov |
| Halogen on aromatic ring | Provides a handle for cross-coupling reactions | Substrate for Suzuki, Buchwald-Hartwig, and other cross-coupling reactions | nih.gov |
| Bulky N-alkyl group | Steric hindrance around the nitrogen atom | May influence selectivity in subsequent reactions | researchgate.net |
Table 4: Structure-Activity Relationship Summary
Emerging Research Directions and Advanced Applications
Development of Novel Materials via Incorporation of N-Benzyl-4-methylaniline Scaffolds
The N-benzyl-4-methylaniline scaffold is being explored as a key component in the design of new functional materials, particularly in the realms of catalysis and electro-optics.
Research has shown that N-benzyl-4-methylaniline can be utilized as a mesoporous material with a high surface area, functioning as a solid acid catalyst. This catalytic property is particularly effective in the synthesis of quinoline (B57606) derivatives. The immobilized form of N-benzyl-4-methylaniline presents a novel material with potential applications as a UV detector or a proton donor.
Furthermore, derivatives of the core N-benzyl-aniline structure have demonstrated significant potential in the field of liquid crystals (LCs) and nonlinear optics (NLO). A notable example is N-benzyl-2-methyl-4-nitroaniline (BNA), a compound closely related to 4-methyl-N-[(4-methylphenyl)methyl]aniline. Studies on doping nematic liquid crystals with BNA have revealed substantial improvements in their electro-optical properties. The inclusion of BNA has been shown to decrease the threshold voltage and significantly reduce the fall time of the liquid crystal cell, making it a promising candidate for the development of fast-response display devices. mdpi.comnih.govnih.gov The BNA-doped LC cells have a fall time that is reported to be fivefold faster than the pristine LC cell. mdpi.comnih.gov This enhancement is attributed to a reduction in the rotational viscosity of the LC mixture and a strong additional restoring force from the spontaneous polarization electric field of the BNA dopant. mdpi.comnih.gov
The following table summarizes the electro-optic effects of doping a nematic liquid crystal (E7) with N-benzyl-2-methyl-4-nitroaniline (BNA).
Table 1: Electro-Optic Properties of Nematic Liquid Crystal Doped with BNA
| Property | Pristine LC (E7) | BNA-Doped LC (E7) | Percentage Change | Reference |
|---|---|---|---|---|
| Threshold Voltage (Vth) | ~2.0 V | ~1.5 V | -25% | mdpi.com |
| Fall Time (τf) | ~25 ms | ~5 ms | -80% | mdpi.comnih.gov |
| Rotational Viscosity (γ) | Not specified | Reduced by ~44% | -44% | mdpi.comnih.gov |
| Dielectric Anisotropy (Δε) | ~13.8 | Increased by 6% | +6% | mdpi.comnih.gov |
Additionally, BNA has been investigated for its quadratic nonlinear optical (NLO) properties, which are crucial for applications in frequency conversion and terahertz (THz) wave generation. nih.govnih.gov The ability to grow large, high-quality single crystals of BNA allows for the precise characterization of its NLO coefficients, paving the way for its use in advanced photonic devices. nih.gov
Contributions to Fine Chemical Synthesis and Specialty Chemicals
The structural framework of this compound serves as a valuable building block in the synthesis of a variety of fine and specialty chemicals, including complex heterocyclic compounds and precursors to pharmaceuticals.
The N-benzyl-aniline moiety is a key structural element in the synthesis of indolo[1,2-b]isoquinolines, a class of polycyclic fused indoles with significant applications in medicinal chemistry. acs.orgacs.org A base-promoted tandem reaction using N-benzyl-2-arylpropargyl anilines (a derivative of the title compound) and nitroarenes has been developed to construct these complex heterocyclic systems in a single pot, generating three new chemical bonds with yields up to 88%. acs.orgacs.org This methodology is notable for being transition-metal-free and demonstrating broad substrate scope and good functional group compatibility. acs.org
The table below illustrates the scope of the synthesis of indolo[1,2-b]isoquinolines using various substituted N-benzyl-2-arylpropargyl anilines.
Table 2: Synthesis of Indolo[1,2-b]isoquinolines from N-Benzyl-2-arylpropargyl Anilines
| Entry | Aniline (B41778) Substituent (R) | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | 4-Me | 3ba | 82 | acs.orgacs.org |
| 2 | 4-tBu | 3ca | 78 | acs.orgacs.org |
| 3 | 4-Bn | 3da | 77 | acs.orgacs.org |
| 4 | 4-Ph | 3ea | 74 | acs.orgacs.org |
| 5 | 4-OMe | 3fa | 82 | acs.orgacs.org |
| 6 | 4-F | 3ga | 70 | acs.orgacs.org |
| 7 | 4-Cl | 3ha | 68 | acs.orgacs.org |
| 8 | 4-Br | 3ia | 65 | acs.orgacs.org |
| 9 | 4-CF3 | 3ja | 60 | acs.orgacs.org |
| 10 | 4-OCF3 | 3ka | 62 | acs.orgacs.org |
Furthermore, the N-benzylpiperidine scaffold, which is structurally related to N-benzyl-4-methylaniline, is a crucial intermediate in the synthesis of important pharmaceuticals. For instance, N-benzyl-4-formylpiperidine is a key precursor for Donepezil, a medication used to treat Alzheimer's disease. researchgate.netgoogle.com The synthesis of such specialty chemicals often involves multi-step processes where the N-benzyl group serves as a protecting group or a key part of the final molecular structure.
Advancement of Green Chemistry Principles in Synthetic Methodologies
The synthesis of this compound and related N-substituted anilines is an area where the principles of green chemistry are being actively applied. Traditional methods for N-alkylation often rely on the use of alkyl halides, which can be hazardous and produce stoichiometric amounts of salt waste. Modern approaches focus on the development of catalytic systems that utilize more environmentally benign alkylating agents, such as alcohols, with the only byproduct being water.
The catalytic N-alkylation of anilines with alcohols, a process known as the "borrowing hydrogen" or "hydrogen autotransfer" mechanism, has been extensively studied using transition metal catalysts. rsc.org Ruthenium and iridium complexes have emerged as particularly effective catalysts for this transformation. For example, nitrile-substituted NHC-Ir(III) complexes have been shown to catalyze the N-alkylation of 4-methylaniline with benzyl (B1604629) alcohol to produce N-benzyl-4-methylaniline in good yields. nih.gov
The following table compares the efficacy of different catalytic systems in the N-alkylation of anilines with benzyl alcohol.
Table 3: Catalytic N-Alkylation of Anilines with Benzyl Alcohol
| Catalyst | Amine | Product | Yield (%) | Reference |
|---|---|---|---|---|
| NHC-Ir(III) Complex | 4-Methylaniline | N-Benzyl-4-methylaniline | 72 | nih.gov |
| NHC-Ru(II) Complex | Aniline | N-Benzylaniline | 96-99 (conversion) | researchgate.net |
| Cationic Ru(II) Complex | Aniline | N-Benzylaniline | Major product (with dialkylation and imine) | lookchem.com |
| RuCl2(p-cymene)2/L1 | Aniline | N-Benzylaniline | High yields | rsc.org |
In addition to catalytic N-alkylation, electrochemical methods are being explored as a green alternative for the synthesis of imines, which are common intermediates in the synthesis of N-benzyl anilines. Electrochemical synthesis avoids the need for chemical oxidants and often proceeds under mild conditions. nih.govnih.gov For instance, the electrochemical oxidation of benzylamine (B48309) can produce N-benzylidene-benzylamine, which can then be used to synthesize N-benzylanilines. nih.gov The development of efficient and selective electrocatalysts is a key area of research in this field.
Future Prospects and Interdisciplinary Research Opportunities in Organic Chemistry
The research surrounding this compound and its derivatives is poised for significant growth, with numerous opportunities for interdisciplinary collaboration.
In materials science, the initial findings on the use of N-benzyl-aniline derivatives in liquid crystals and nonlinear optics open up avenues for the design of a new generation of electro-optic and photonic materials. Future work could focus on systematically modifying the molecular structure to fine-tune properties such as dielectric anisotropy, NLO coefficients, and THz generation efficiency. Collaboration between organic chemists and materials scientists will be crucial for the rational design and synthesis of these advanced materials.
In the realm of fine chemical synthesis, the N-benzyl-4-methylaniline scaffold will likely continue to be a valuable tool for the construction of complex molecular architectures. The development of novel catalytic systems for the synthesis and functionalization of this scaffold will remain an active area of research. There are opportunities to explore its use in the synthesis of a wider range of heterocyclic compounds with potential biological activity, requiring collaboration with medicinal chemists and pharmacologists.
The push towards more sustainable chemical manufacturing will continue to drive research into greener synthetic routes for N-substituted anilines. This includes the development of more efficient and recyclable catalysts, the use of renewable starting materials, and the exploration of alternative energy sources such as electrochemistry and photochemistry. Interdisciplinary research involving catalysis, electrochemistry, and process engineering will be essential to translate these green methodologies from the laboratory to an industrial scale.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-methyl-N-[(4-methylphenyl)methyl]aniline, and how can reaction conditions be optimized for higher yields?
- Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 4-methylaniline with 4-methylbenzyl bromide in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent like DMF can yield the target compound. Optimization includes varying reaction time (12–24 hours), temperature (80–100°C), and stoichiometric ratios (1:1.2 amine:alkylating agent). Catalytic additives like KI may improve alkylation efficiency . Purity is enhanced via column chromatography using silica gel and ethyl acetate/hexane gradients.
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound, and how do key spectral features correlate with its molecular structure?
- Answer :
- ¹H NMR : Aromatic protons appear as multiplets at δ 6.8–7.2 ppm, while methyl groups on the benzyl and aniline rings resonate as singlets at δ 2.3–2.5 ppm. The NH proton (if present) is observed as a broad singlet near δ 3.8 ppm .
- IR : Stretching vibrations for C-N (∼1280 cm⁻¹) and aromatic C-H (∼3030 cm⁻¹) confirm the amine and aromatic frameworks .
- X-ray crystallography : Resolves spatial arrangements, such as dihedral angles between aromatic rings, using software like SHELXL .
Q. How does the steric environment of this compound influence its reactivity in acylation or alkylation reactions?
- Answer : The bulky 4-methylbenzyl group creates steric hindrance, slowing electrophilic substitution at the para position. Acylation with acetic anhydride requires longer reaction times (24–48 hours) compared to less-substituted anilines. Kinetic studies using HPLC can monitor reaction progress, while computational models (e.g., DFT) predict regioselectivity .
Advanced Research Questions
Q. In computational studies, how can molecular docking predict the biological activity of this compound derivatives?
- Answer : Molecular docking (using AutoDock Vina or Schrödinger Suite) evaluates binding affinities to targets like enzymes or receptors. For example, methyl substituents enhance hydrophobic interactions with cytochrome P450 active sites, as seen in analogs with antitumor activity . Docking scores correlate with in vitro IC₅₀ values, enabling structure-activity relationship (SAR) models .
Q. What experimental strategies resolve contradictions in reported reaction yields during synthesis under varying catalytic conditions?
- Answer : Systematic Design of Experiments (DoE) identifies critical factors (e.g., catalyst loading, solvent polarity). For instance, Pd/C vs. Raney Nickel in reductive amination may yield discrepancies due to catalyst poisoning. Replicate reactions under inert atmospheres (N₂/Ar) and analyze by GC-MS to trace byproducts. Cross-referencing with kinetic studies (e.g., Eyring plots) clarifies temperature-dependent side reactions .
Q. How do methyl substituents on both aromatic rings affect intermolecular interactions in crystal packing?
- Answer : X-ray diffraction reveals CH-π interactions between methyl groups and adjacent aromatic rings, stabilizing the crystal lattice. Comparative studies with halogenated analogs (e.g., chloro derivatives) show reduced π-stacking due to steric clashes, validated via Hirshfeld surface analysis .
Q. What methodologies quantify the electronic effects of substituents on the redox behavior of this compound?
- Answer : Cyclic voltammetry (CV) in acetonitrile with a Ag/Ag⁺ reference electrode measures oxidation potentials. Methyl groups donate electron density, shifting oxidation peaks to lower potentials (e.g., +0.85 V vs. SCE) compared to nitro-substituted analogs (+1.2 V). In situ FTIR spectroelectrochemistry tracks intermediate quinone formation .
Data Contradiction Analysis
Q. How to address conflicting reports on the antimicrobial efficacy of this compound derivatives?
- Answer : Discrepancies may arise from assay variations (e.g., broth microdilution vs. disk diffusion). Standardize protocols using CLSI guidelines and control strains (e.g., E. coli ATCC 25922). SAR studies show that para-methyl groups enhance membrane penetration, but activity drops against Gram-negative bacteria due to efflux pumps, validated via ethidium bromide accumulation assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
